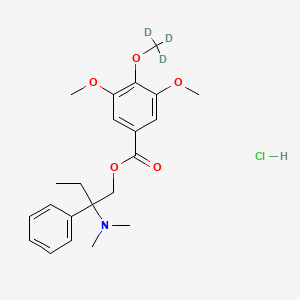

Trimebutine-d3 (hydrochloride)

Description

Theoretical Foundations of Isotopic Labeling in Chemical and Biological Systems

Isotopic labeling is a technique used to trace the journey of an isotope through a reaction, metabolic pathway, or cell. wikipedia.orgstudysmarter.co.uk By substituting one or more atoms in a molecule with their isotopic form, scientists can monitor the molecule's transformations and interactions with high precision. wikipedia.orgstudysmarter.co.uk The fundamental principle is that labeled compounds exhibit chemical and biological behaviors nearly identical to their non-labeled counterparts but possess distinct nuclear properties that make them traceable. creative-proteomics.com

The key to the utility of deuterium (B1214612) in this context is the kinetic isotope effect. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. wikipedia.org This increased bond strength can slow down the rate of chemical reactions where the breaking of this bond is the rate-limiting step, a common occurrence in drug metabolism. wikipedia.org

Detection of these labeled compounds is achieved through various analytical techniques. Mass spectrometry can differentiate molecules based on the mass difference between isotopes, while nuclear magnetic resonance (NMR) spectroscopy can detect atoms with different gyromagnetic ratios. wikipedia.org

Strategic Rationale for Deuterium Substitution in Pharmacological Investigations

The strategic incorporation of deuterium into drug molecules, a process known as deuteration, offers several advantages in pharmacological research. nih.gov A primary benefit is the potential to improve a drug's pharmacokinetic profile. nih.govresearchgate.net By slowing down metabolic processes, deuteration can lead to a longer drug half-life, increased exposure of the body to the active drug, and potentially a reduction in dosing frequency.

Furthermore, deuteration can alter metabolic pathways, sometimes redirecting metabolism away from the formation of toxic byproducts, thereby enhancing the safety profile of a drug. nih.gov This can also lead to improved target selectivity by minimizing the formation of non-selective metabolites. pharmaffiliates.com In analytical settings, deuterated compounds are invaluable as internal standards for quantitative bioanalysis due to their chemical similarity to the analyte and distinct mass. pharmaffiliates.com

Overview of Trimebutine (B1183): A Core Compound in Gastrointestinal Motility Research

Trimebutine is a well-established agent used in the study and management of gastrointestinal motility disorders, such as irritable bowel syndrome (IBS). drugbank.comnih.gov Its mechanism of action is multifaceted, primarily acting as a modulator of gastrointestinal motility. nih.govnih.gov Trimebutine exerts its effects through several pathways, including acting as an agonist on peripheral mu, kappa, and delta opioid receptors in the enteric nervous system. nih.govdntb.gov.uapatsnap.com This interaction helps to regulate both hypermotility and hypomotility disorders. nih.gov

Research has demonstrated that trimebutine can accelerate gastric emptying, induce a premature phase III of the migrating motor complex in the small intestine, and modulate the contractile activity of the colon. nih.govdntb.gov.ua It also influences ion channels, particularly L-type calcium channels and calcium-dependent potassium channels, to control smooth muscle contractions. drugbank.compatsnap.comwikipedia.org

Contextualizing Trimebutine-d3 (Hydrochloride) within Stable Isotope Research

Trimebutine-d3 (hydrochloride) is the deuterium-labeled form of Trimebutine hydrochloride. medchemexpress.com In this specific isotopologue, three hydrogen atoms on the dimethylamino group are replaced with deuterium. This deuteration makes Trimebutine-d3 (hydrochloride) a valuable tool in stable isotope research, particularly in pharmacokinetic and metabolic studies of Trimebutine.

The primary application of Trimebutine-d3 (hydrochloride) is as an internal standard in analytical methods like mass spectrometry. Its chemical behavior is virtually identical to that of Trimebutine, but its increased molecular weight allows it to be distinguished from the non-deuterated parent compound. This enables precise quantification of Trimebutine in biological samples, a critical aspect of understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

While the primary use of Trimebutine-d3 (hydrochloride) is as a research tool, the principles of deuteration suggest potential, though not yet clinically explored, therapeutic advantages. The deuterium substitution could theoretically slow the N-demethylation metabolic pathway of Trimebutine, potentially altering its pharmacokinetic profile and duration of action.

Detailed Research Findings

The following tables summarize key data related to Trimebutine and its deuterated form.

Table 1: Chemical and Pharmacokinetic Properties of Trimebutine

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₉NO₅ | wikipedia.org |

| Molar Mass | 387.476 g·mol⁻¹ | wikipedia.org |

| Mechanism of Action | Agonist of peripheral μ, κ, and δ opioid receptors; modulator of ion channels (L-type Ca²⁺, K⁺). | nih.govdntb.gov.uawikipedia.org |

| Primary Metabolite | N-desmethyltrimebutine (nortrimebutine) | wikipedia.org |

| Elimination Half-life | Approximately 2.77 hours (for a 200 mg oral dose) | wikipedia.org |

| Excretion | Primarily renal | wikipedia.org |

Table 2: Properties and Applications of Trimebutine-d3 (hydrochloride)

| Property/Application | Description | Source |

| Deuterium Labeling | Three hydrogen atoms on the dimethylamino group are replaced with deuterium. | vulcanchem.com |

| Primary Use | Internal standard for quantitative bioanalysis of Trimebutine. | pharmaffiliates.com |

| Analytical Techniques | Mass spectrometry, NMR spectroscopy. | wikipedia.org |

| Research Application | Pharmacokinetic and metabolic profiling of Trimebutine. | nih.govresearchgate.net |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C22H30ClNO5 |

|---|---|

Molecular Weight |

426.9 g/mol |

IUPAC Name |

[2-(dimethylamino)-2-phenylbutyl] 3,5-dimethoxy-4-(trideuteriomethoxy)benzoate;hydrochloride |

InChI |

InChI=1S/C22H29NO5.ClH/c1-7-22(23(2)3,17-11-9-8-10-12-17)15-28-21(24)16-13-18(25-4)20(27-6)19(14-16)26-5;/h8-14H,7,15H2,1-6H3;1H/i6D3; |

InChI Key |

CPDIJJYIMJHSBH-AZZWRUEWSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=C(C=C1OC)C(=O)OCC(CC)(C2=CC=CC=C2)N(C)C)OC.Cl |

Canonical SMILES |

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C.Cl |

Origin of Product |

United States |

Chemical Synthesis and Isotopic Incorporation Strategies for Trimebutine D3 Hydrochloride

Synthetic Pathways for the Parent Compound, Trimebutine (B1183)

The synthesis of Trimebutine has been approached through various routes, each with its own set of advantages and challenges. A common strategy involves the esterification of 2-(dimethylamino)-2-phenylbutanol with 3,4,5-trimethoxybenzoyl chloride. quickcompany.in

One documented synthesis of Trimebutine starts with 1-phenylpropan-1-one. wikipedia.org This is converted to 2-ethyl-2-phenyl-oxirane, which then undergoes ring-opening to yield 2-(dimethylamino)-2-phenyl-butan-1-ol. wikipedia.org This intermediate is subsequently reacted with 3,4,5-trimethoxybenzoyl chloride to produce Trimebutine. wikipedia.org

Another approach begins with 2-amino-2-phenylbutyric acid. google.comgoogle.com This starting material undergoes esterification and N-methylation to form 2-(dimethylamino)-2-phenylbutyric acid methyl ester. google.comgoogle.com This is then reduced to 2-(dimethylamino)-2-phenyl butanol, which is subsequently reacted with 3,4,5-trimethoxybenzoic acid in the presence of a protonic acid catalyst to yield Trimebutine. google.comgoogle.com

Alternative methods have also been explored, such as the transesterification between the methyl ester of 3,4,5-trimethoxy-benzoic acid and 2-(dimethylamino)-2-phenylbutanol. quickcompany.in However, this method has been noted for its low yield and the high reaction temperatures required. quickcompany.in A process described by Kim et al. involves the reaction of 3,4,5-trimethoxybenzoyl chloride with 2-(dimethylamino)-2-phenylbutanol in tetrahydrofuran, utilizing triethylamine (B128534) and dimethylamino pyridine (B92270) as catalysts. quickcompany.inresearchgate.net

The following table summarizes some of the key synthetic routes for Trimebutine:

| Starting Material | Key Intermediates | Reagents and Conditions | Reference(s) |

| 1-phenylpropan-1-one | 2-ethyl-2-phenyl-oxirane, 2-(dimethylamino)-2-phenyl-butan-1-ol | Trimethylsulfoxonium iodide, sodium hydride, DMSO, THF; dimethylaluminium N,N-dimethylamide; 3,4,5-trimethoxybenzoyl chloride, triethylamine, DMAP | wikipedia.org |

| 2-amino-2-phenylbutyric acid | 2-(dimethylamino)-2-phenylbutyric acid methyl ester, 2-(dimethylamino)-2-phenyl butanol | Esterification and N-methylation reagents; sodium borohydride (B1222165) reduction; 3,4,5-trimethoxybenzoic acid, protonic acid catalyst | google.comgoogle.com |

| Methyl ester of 3,4,5-trimethoxy-benzoic acid | N/A | 2-(dimethylamino)-2-phenylbutanol, toluene, sodium methoxide, 110°C | quickcompany.in |

| 3,4,5-trimethoxybenzoyl chloride | N/A | 2-(dimethylamino)-2-phenylbutanol, tetrahydrofuran, triethylamine, dimethylamino pyridine | quickcompany.inresearchgate.net |

Methodologies for Site-Specific Deuterium (B1214612) Labeling to Yield Trimebutine-d3 (Hydrochloride)

The synthesis of Trimebutine-d3 (hydrochloride) involves the specific incorporation of three deuterium atoms. This is typically achieved by using a deuterated reagent during the synthesis of one of the key intermediates. For Trimebutine-d3, the deuterium atoms are located on the dimethylamino group. vulcanchem.com

A common strategy for introducing the deuterium label is through the use of deuterated N,N-dimethylamine or a related deuterated methylating agent during the synthesis of the 2-(dimethylamino)-2-phenylbutanol intermediate. For example, in the synthetic pathway starting from 2-amino-2-phenylbutyric acid, a deuterated methylating agent would be used in the N-methylation step to produce the d3-labeled 2-(dimethylamino)-2-phenylbutyric acid methyl ester. Subsequent reduction and esterification would then yield Trimebutine-d3.

Another approach involves the use of deuterated precursors in the synthesis of the amine itself. For instance, 2-dimethylamino-2-phenylbutanol-d3 has been used in metabolic studies, indicating the feasibility of preparing this deuterated intermediate. nih.gov The hydrochloride salt is then formed by treating the deuterated Trimebutine base with hydrochloric acid. quickcompany.in

The choice of deuteration method depends on factors such as the desired isotopic purity, the cost and availability of deuterated reagents, and the efficiency of the labeling reaction. clearsynth.comnih.gov

Advanced Techniques for Isotopic Purity Assessment and Structural Elucidation of Trimebutine-d3 (Hydrochloride)

Ensuring the isotopic purity and confirming the precise structure of Trimebutine-d3 (hydrochloride) are crucial for its intended applications. rsc.orgresearchgate.net Several advanced analytical techniques are employed for this purpose.

Mass Spectrometry (MS) is a primary tool for determining isotopic purity. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) can distinguish between the deuterated compound and its non-deuterated counterpart based on their mass-to-charge ratio. rsc.orgnih.govresearchgate.net By analyzing the isotopic distribution in the mass spectrum, the percentage of deuterium incorporation can be accurately calculated. nih.govresearchgate.net For Trimebutine-d3, the molecular ion peak will be shifted by approximately 3 mass units compared to the unlabeled compound. vulcanchem.com Tandem mass spectrometry (MS/MS) can further confirm the location of the deuterium atoms by analyzing the fragmentation pattern of the molecule. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful technique for structural elucidation and isotopic analysis. nih.govrsc.orgresearchgate.net

²H NMR (Deuterium NMR) directly detects the deuterium nuclei, providing a clear signal for the labeled positions and confirming the success of the deuteration reaction. nih.govnih.gov

¹³C NMR (Carbon-13 NMR) can also provide information about the location of deuterium labeling, as the carbon atoms bonded to deuterium will show a characteristic splitting pattern (C-D coupling).

High-Performance Liquid Chromatography (HPLC) is often coupled with MS (LC-MS) to separate the deuterated compound from any impurities before mass analysis, ensuring accurate quantification of isotopic purity. nih.govnih.gov

The combination of these techniques provides a comprehensive analysis of Trimebutine-d3 (hydrochloride), confirming its chemical structure, the specific location of the deuterium labels, and the isotopic enrichment level. rsc.orgresearchgate.net

The following table summarizes the analytical techniques used for the characterization of Trimebutine-d3 (hydrochloride):

| Analytical Technique | Information Obtained | Reference(s) |

| High-Resolution Mass Spectrometry (HRMS) | Isotopic purity, confirmation of mass | rsc.orgnih.govresearchgate.net |

| Tandem Mass Spectrometry (MS/MS) | Location of deuterium labels through fragmentation patterns | researchgate.net |

| ¹H Nuclear Magnetic Resonance (¹H NMR) | Confirmation of overall structure, absence of proton signals at labeled sites | nih.gov |

| ²H Nuclear Magnetic Resonance (²H NMR) | Direct detection of deuterium, confirmation of labeling | nih.govnih.gov |

| ¹³C Nuclear Magnetic Resonance (¹³C NMR) | Confirmation of structure and C-D coupling | nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Separation from impurities for accurate analysis | nih.govnih.gov |

Metabolic Elucidation Utilizing Trimebutine D3 Hydrochloride in Preclinical Models

Investigation of Primary Metabolic Pathways via Deuterium (B1214612) Isotope Tracing

The incorporation of deuterium into the trimebutine (B1183) molecule allows for the differentiation and quantification of its metabolites from endogenous compounds, providing a clear picture of its biotransformation.

Quantitative Analysis of Ester Hydrolysis and N-Demethylation Pathways

Trimebutine undergoes two primary initial metabolic transformations: ester hydrolysis and N-demethylation. nih.gov To investigate the distribution between these two pathways, a study was conducted where trimebutine maleate (B1232345) and a deuterium-labeled version of its hydrolyzed metabolite, 2-dimethylamino-2-phenylbutanol-d3 (II-d3), were co-administered to preclinical models. nih.gov By analyzing the urinary metabolites using gas chromatography-mass spectrometry (GC/MS), researchers were able to estimate the ratios of these two metabolic routes. nih.gov

In dogs, the metabolic profile of the administered deuterated hydrolyzed metabolite indicated a strong preference for conjugation over N-demethylation. nih.gov However, when analyzing the metabolites derived from the parent trimebutine, the results showed a reversal in this pattern. nih.gov This suggests that in dogs, trimebutine is primarily metabolized through N-demethylation first, followed by ester hydrolysis and then conjugation. nih.gov Conversely, in rats, a significant portion of trimebutine was found to undergo ester hydrolysis prior to N-demethylation. nih.gov

Characterization of Mono- and Di-demethylated Metabolites (e.g., N-monodesmethyltrimebutine-d3, N-didesmethyltrimebutine-d3)

The N-demethylation pathway of trimebutine results in the formation of N-monodesmethyltrimebutine and N-didesmethyltrimebutine. The use of Trimebutine-d3 allows for the precise identification and characterization of these deuterated metabolites. The study involving the simultaneous administration of trimebutine and its deuterated hydrolyzed metabolite identified the mono- and di-demethylated forms in urine samples. nih.gov

In dogs, the quantities of the demethylated metabolites derived from the deuterated hydrolyzed metabolite were significantly lower than the parent deuterated alcohol, reinforcing the finding that conjugation is the predominant subsequent pathway after hydrolysis. nih.gov However, the analysis of metabolites from the non-deuterated trimebutine showed a different order of abundance, indicating that N-demethylation is a key initial metabolic step for the parent drug in this species. nih.gov

Role of Conjugation Reactions (e.g., Glucuronidation) in Metabolite Formation

Conjugation reactions, particularly glucuronidation, represent a significant pathway in the metabolism of trimebutine and its metabolites. nih.govnih.gov Glucuronidation is a common phase II metabolic process that increases the water solubility of compounds, facilitating their excretion. nih.gov

In dogs, conjugation was found to be a much more dominant pathway compared to N-demethylation for the hydrolyzed metabolite of trimebutine. nih.gov This was evidenced by the high levels of the conjugated form of the deuterated alcohol metabolite. nih.gov The conjugating activity was also observed to be higher in dogs than in rats in in vitro experiments. nih.gov This highlights a key species-specific difference in the metabolic handling of trimebutine. nih.gov

Comparative Metabolic Profiling Across Different Preclinical Species

Understanding the metabolic differences between preclinical species is crucial for extrapolating data to humans. The metabolism of trimebutine has been shown to vary significantly between rats and dogs.

In Vitro Hepatic Microsomal Metabolism Studies (e.g., Rat vs. Dog)

To further elucidate the species-specific metabolic differences observed in vivo, in vitro studies were conducted using liver microsomes and homogenates from both rats and dogs. nih.gov Liver microsomes are a valuable tool for studying drug metabolism as they contain a high concentration of drug-metabolizing enzymes. nih.gov

These in vitro experiments revealed that both ester-hydrolyzing and N-demethylating activities were higher in rats than in dogs. nih.gov Conversely, the conjugating activity was found to be higher in dogs than in rats. nih.gov Furthermore, it was noted that the parent compound, trimebutine, due to its higher lipophilicity, was more susceptible to N-demethylation than its less lipophilic hydrolyzed metabolite. nih.gov These in vitro findings align with and help to explain the species differences observed in the in vivo metabolic pathways. nih.gov

In Vivo Metabolic Fate and Metabolite Distribution in Animal Models (e.g., Rats, Dogs)

The in vivo metabolic fate of trimebutine demonstrates clear species-dependent variations. Following oral administration in dogs, the primary metabolic route for trimebutine involves N-demethylation, followed by ester hydrolysis and subsequent conjugation. nih.gov

In contrast, the metabolic pathway in rats appears to favor initial ester hydrolysis for a substantial portion of the administered dose before undergoing N-demethylation. nih.gov These differences in the primary metabolic steps lead to distinct metabolite profiles in the urine of these two species. nih.gov

Table 1: Comparison of Trimebutine Metabolic Pathways in Rats and Dogs

| Metabolic Pathway | Rat | Dog |

| Primary Initial Step | Ester Hydrolysis | N-Demethylation |

| Ester-hydrolyzing Activity (in vitro) | Higher | Lower |

| N-demethylating Activity (in vitro) | Higher | Lower |

| Conjugating Activity (in vitro) | Lower | Higher |

Impact of Deuteration on Metabolic Stability and Enzyme Kinetics

The substitution of hydrogen with its heavier, stable isotope deuterium can significantly alter the metabolic pathway of a drug. This is primarily due to the kinetic isotope effect (KIE), where the increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. The greater energy required to break the C-D bond can slow down metabolic reactions that involve the cleavage of this bond, thereby improving the drug's metabolic stability.

In the case of Trimebutine-d3 (hydrochloride), the deuterium atoms are specifically located on the dimethylamino group. The systematic name for this compound is (+-)-2-(dimethyl-d3-amino)-2-phenylbutyl 3,4,5-trimethoxybenzoate (B1228286) hydrochloride. This targeted deuteration is intended to influence the N-demethylation metabolic pathway.

Detailed Research Findings

Preclinical studies in canine models have provided specific pharmacokinetic parameters for Trimebutine-d3 (hydrochloride). Following oral administration, the compound demonstrates notable systemic exposure.

| Parameter | Value in Canine Model |

| Cₘₐₓ (µg/mL) | 1.2 ± 0.3 |

| Tₘₐₓ (h) | 2.0 ± 0.5 |

| AUC₀–∞ (µg·h/mL) | 8.7 ± 1.2 |

| Half-life (h) | 4.5 ± 0.8 |

| Data sourced from preclinical canine model studies. |

Trimebutine and its deuterated analogue undergo two primary metabolic transformations: ester hydrolysis and N-demethylation. nih.gov The cleavage of the benzoyl ester results in the formation of 2-(dimethyl-d3-amino)-2-phenylbutanol (M1-d3), while sequential oxidative removal of the methyl groups leads to monodemethyl (M2-d3) and didemethyl (M3-d3) metabolites.

Research has highlighted species-specific variations in the primary metabolic route. In dogs, N-demethylation is the predominant initial metabolic step, followed by ester hydrolysis and subsequent conjugation. nih.gov Conversely, in rats, a significant portion of trimebutine is metabolized via ester hydrolysis before undergoing N-demethylation. nih.gov

A pivotal study in 1989 by Miura et al., although not on Trimebutine-d3 itself, provided foundational insights by investigating a deuterated hydrolyzed metabolite, 2-dimethylamino-2-phenylbutanol-d3. nih.gov This study demonstrated that in dogs, the deuterated alcohol metabolite primarily underwent conjugation, whereas the non-deuterated parent drug, trimebutine, was preferentially metabolized through N-demethylation first. nih.gov This suggests that the lipophilicity of the parent compound influences its susceptibility to N-demethylation by liver microsomes. nih.gov The in vitro experiments in this study also revealed that both ester-hydrolyzing and N-demethylating activities were higher in rats than in dogs, while the conjugating activity was more pronounced in dogs. nih.gov

Pharmacodynamic Investigations and Molecular Mechanisms of Action with Deuterated Trimebutine Analogs

Elucidation of Ion Channel Modulation Properties

Effects on Voltage-Gated L-type Calcium Channels

No specific data is available for Trimebutine-d3 (hydrochloride).

Interaction with T-type Calcium Channels

No specific data is available for Trimebutine-d3 (hydrochloride).

Modulation of Inward Rectifier Potassium Channels

No specific data is available for Trimebutine-d3 (hydrochloride).

Influence on Calcium-Dependent Potassium Channels

No specific data is available for Trimebutine-d3 (hydrochloride).

Characterization of Opioid Receptor Binding and Functional Activity

Agonist Effects on Peripheral Mu, Delta, and Kappa Opioid Receptors

No specific data is available for Trimebutine-d3 (hydrochloride).

Radioligand Binding Studies with Deuterated Trimebutine (B1183) Derivatives

Radioligand binding assays are a fundamental technique used to quantify the interaction between a drug and its target receptors. umich.edunih.gov These studies utilize a radioactively labeled form of a ligand to measure its binding affinity (Kd) and the density of binding sites (Bmax). umich.edu While direct radioligand binding data for Trimebutine-d3 (hydrochloride) is not extensively published, the principles of such studies can be discussed in the context of its parent compound, trimebutine.

Trimebutine is known to act as an agonist at peripheral mu (µ), kappa (κ), and delta (δ) opioid receptors. nih.govnih.gov A hypothetical radioligand binding study for Trimebutine-d3 would involve labeling the molecule, for instance with tritium (B154650) ([³H]), to create [³H]Trimebutine-d3. This radioligand would then be incubated with tissues or cells expressing the target opioid receptors.

The primary purpose of deuteration in a compound like Trimebutine-d3 is to alter its metabolic profile by leveraging the kinetic isotope effect. The substitution of hydrogen with deuterium (B1214612) at the dimethylamino group creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This can slow down metabolic processes such as N-demethylation. nih.gov

Table 1: Key Concepts in Radioligand Binding Assays

| Term | Definition | Relevance to Trimebutine-d3 |

|---|---|---|

| Radioligand | A radioactively labeled drug ([³H]Trimebutine-d3) used to trace and quantify binding to a target. | Allows for the direct study of binding to opioid receptors. |

| Specific Binding | Binding of the radioligand to the receptor of interest (e.g., opioid receptors). | Quantifies the direct interaction of Trimebutine-d3 with its targets. |

| Nonspecific Binding | Binding of the radioligand to other sites besides the target receptor. umich.edu | Must be measured and subtracted from total binding to determine specific binding. |

| Affinity (Kd) | The concentration of radioligand at which 50% of the receptors are occupied at equilibrium. | A measure of the potency of the drug-receptor interaction. Unlikely to be directly altered by deuteration. |

| Receptor Density (Bmax) | The total concentration of receptors in the sample. | Indicates the number of available binding sites for Trimebutine-d3. |

Neurotransmitter and Gastrointestinal Peptide Modulation

Studies on the non-deuterated form of trimebutine have demonstrated its ability to modulate cholinergic transmission in the autonomic nervous system. Research using intracellular recording techniques on neurons from the rabbit inferior mesenteric ganglion revealed a dual effect of trimebutine on fast excitatory postsynaptic potentials (EPSPs), which are mediated by acetylcholine (B1216132). nih.gov

In these studies, trimebutine (10⁻⁶ g/ml) produced two distinct effects without altering the resting membrane potential:

Inhibition: In a subset of neurons (8 out of 20), trimebutine inhibited the EPSPs. nih.gov

Facilitation followed by Inhibition: In another group of neurons (6 out of 20), the drug initially facilitated and then subsequently inhibited the EPSPs. nih.gov

These results suggest that trimebutine acts at the presynaptic level, modulating the release of acetylcholine from nerve terminals. nih.gov The inhibitory effects were associated with an increase in the failure of nerve stimulation to elicit a response, indicating a decrease in acetylcholine release. Conversely, the facilitatory effect was linked to a decrease in stimulation failures, suggesting an increase in acetylcholine release. nih.gov

For Trimebutine-d3 (hydrochloride), the key difference lies in its metabolic stability. The deuteration at the N-dimethyl group is designed to slow the process of N-demethylation, a primary metabolic pathway for trimebutine. nih.gov By reducing the rate of its breakdown, Trimebutine-d3 is expected to have a longer half-life and maintain its plasma concentration for a more extended period. This enhanced metabolic stability could lead to a more sustained and prolonged modulation of cholinergic transmission compared to its non-deuterated counterpart.

Trimebutine's regulatory effects on gastrointestinal motility are also mediated by its ability to modulate the release of various gut peptides. nih.govnih.gov Research has shown that trimebutine influences several key peptides involved in digestion and gut function. nih.govresearchgate.net

The actions of trimebutine include:

Stimulation of Motilin Release: Trimebutine is known to trigger the release of motilin, a peptide that stimulates phase III of the migrating motor complex (MMC), which helps to clear the gut during fasting. nih.govresearchgate.net

Modulation of Other Peptides: It also modulates the release of vasoactive intestinal peptide (VIP), gastrin, and glucagon. nih.govresearchgate.net

Inhibition of Pancreatic Polypeptide (PP) Release: Studies in humans have shown that trimebutine significantly blunts the post-meal release of pancreatic polypeptide, an effect that suggests an anticholinergic mechanism of action. nih.gov

The introduction of deuterium in Trimebutine-d3 could potentiate these effects. By providing greater metabolic stability, the deuterated compound may exert a more prolonged influence on the complex hormonal signaling that governs gastrointestinal function. A longer duration of action could lead to a more sustained modulation of these peptide levels, potentially enhancing its therapeutic efficacy in motility disorders.

Table 2: Summary of Trimebutine's Effects on Gastrointestinal Peptides

| Gastrointestinal Peptide | Effect of Trimebutine | Reference |

|---|---|---|

| Motilin | Stimulates release | nih.govresearchgate.net |

| Vasoactive Intestinal Peptide (VIP) | Modulates release | nih.govresearchgate.net |

| Gastrin | Modulates release | nih.govresearchgate.net |

| Glucagon | Modulates release | nih.govresearchgate.net |

| Pancreatic Polypeptide (PP) | Blunts post-prandial release | nih.gov |

Data based on studies of non-deuterated trimebutine.

Anti-inflammatory Signaling Pathway Interrogations

Recent research has uncovered significant anti-inflammatory properties of trimebutine, mediated through its interaction with key signaling pathways involved in the innate immune response.

The Receptor for Advanced Glycation End-products (RAGE) is a multi-ligand receptor of the immunoglobulin superfamily that plays a fundamental role in inflammatory processes. nih.gov When activated by ligands such as high mobility group box 1 (HMGB1), RAGE triggers pro-inflammatory signaling cascades. researchgate.netnih.gov

The enhanced metabolic stability of Trimebutine-d3 could translate into a more sustained suppression of RAGE signaling. In chronic inflammatory states characterized by persistent RAGE activation, a longer-acting inhibitor could provide superior therapeutic benefit by maintaining a more consistent dampening of the inflammatory response.

Toll-like receptors (TLRs) are a class of pattern-recognition receptors that are critical for initiating the innate immune response to pathogens and tissue injury. mdpi.com Trimebutine has been shown to exert potent anti-inflammatory effects by inhibiting multiple TLR signaling pathways. researchgate.netnih.gov

Research indicates that trimebutine suppresses the signaling of TLR2, TLR4, TLR7/8, and TLR9. nih.govmedchemexpress.com This inhibition occurs downstream of the receptor, as trimebutine was found to inhibit the lipopolysaccharide (LPS)-induced activation of key signaling molecules, including:

Interleukin-1 receptor-associated kinase 1 (IRAK1)

Extracellular signal-related kinase 1/2 (ERK1/2)

c-Jun N-terminal kinase (JNK)

Nuclear factor-κB (NF-κB) researchgate.netnih.gov

Notably, trimebutine's ability to suppress LPS (a TLR4 stimulant)-induced cytokine production was also observed in RAGE-knockout mice, demonstrating that its action on TLR pathways is independent of its effects on RAGE. nih.gov These findings position trimebutine as a potential drug candidate for targeting TLR-mediated inflammatory diseases. researchgate.netnih.gov

For Trimebutine-d3, the improved pharmacokinetic profile due to deuteration could enhance these anti-inflammatory actions. By maintaining effective concentrations for a longer duration, Trimebutine-d3 may provide a more robust and sustained inhibition of the TLR signaling cascade, offering a potential advantage in the treatment of inflammatory disorders.

Table 3: Trimebutine's Impact on TLR Signaling Pathways

| Target Receptor / Molecule | Effect of Trimebutine | Reference |

|---|---|---|

| TLR2, TLR4, TLR7/8, TLR9 | Suppresses signaling | nih.govmedchemexpress.com |

| IRAK1 | Inhibits activation | researchgate.netnih.gov |

| ERK1/2 | Inhibits activation | researchgate.netnih.gov |

| JNK | Inhibits activation | researchgate.netnih.gov |

| NF-κB | Inhibits activation | researchgate.netnih.gov |

Data based on studies of non-deuterated trimebutine.

Downstream Effects on Kinase Activation (e.g., ERK1/2, JNK, AKT) and Transcriptional Regulation (e.g., NF-κB)

Trimebutine has been shown to modulate several key intracellular signaling pathways that are crucial in processes like cell proliferation, inflammation, and apoptosis. These effects are particularly relevant in understanding its therapeutic potential beyond its initial application as a gastrointestinal motility regulator.

Research indicates that trimebutine can inhibit the activation of the Mitogen-Activated Protein Kinase (MAPK) pathways, specifically involving Extracellular signal-regulated kinases 1 and 2 (ERK1/2) and c-Jun N-terminal kinase (JNK). nih.gov In studies on human colon cancer cells, trimebutine maleate (B1232345) has been observed to decrease the levels of phosphorylated ERK. Furthermore, in the context of inflammatory signaling, trimebutine has been found to inhibit the lipopolysaccharide (LPS)-induced activation of ERK1/2 and JNK in macrophages. nih.gov This inhibitory action is part of a broader anti-inflammatory effect, which also involves the suppression of upstream signaling molecules. nih.gov

The Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway, another critical regulator of cell survival and proliferation, is also influenced by trimebutine. In glioma cell lines, trimebutine has been demonstrated to inhibit the phosphorylation of AKT, contributing to its pro-apoptotic effects. researchgate.net The dual inhibition of the AKT and ERK pathways appears to be a significant mechanism behind trimebutine's observed anti-tumor activity in certain cancer models. researchgate.net

The transcriptional factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. nih.gov Studies have revealed that trimebutine can suppress the activation of NF-κB. nih.gov This effect is believed to be mediated through the inhibition of the upstream kinase, IκB kinase (IKK), which is responsible for the phosphorylation and subsequent degradation of the IκB inhibitor, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. nih.gov The ability of trimebutine to inhibit NF-κB activation further underscores its anti-inflammatory properties.

Below is a data table summarizing the observed effects of trimebutine on these key signaling molecules.

| Signaling Molecule | Effect of Trimebutine | Cell/System Studied |

| ERK1/2 | Inhibition of phosphorylation | Human colon cancer cells, Macrophages |

| JNK | Inhibition of activation | Macrophages |

| AKT | Inhibition of phosphorylation | Glioma cells |

| NF-κB | Inhibition of activation | Macrophages |

Note: The data presented is for trimebutine and its maleate salt. Specific quantitative data for Trimebutine-d3 (hydrochloride) is not currently available in the public domain.

Mechanistic Studies on Visceral Sensitivity Modulation in Animal Models

Trimebutine has been extensively studied for its ability to modulate visceral sensitivity, a key factor in functional gastrointestinal disorders such as Irritable Bowel Syndrome (IBS). nih.gov Animal models have been instrumental in elucidating the mechanisms behind this effect.

In various rodent models of visceral hypersensitivity, trimebutine has demonstrated a significant ability to reduce the response to noxious stimuli, such as colorectal distension. nih.gov This is often quantified by measuring the abdominal withdrawal reflex (AWR), a behavioral pain response. The mechanism underlying this visceral analgesic effect is multifactorial.

A primary mechanism is trimebutine's action as an agonist at peripheral opioid receptors (μ, δ, and κ). nih.gov By activating these receptors in the gastrointestinal tract, trimebutine can modulate nociceptive signaling from the gut to the central nervous system.

Additionally, trimebutine is known to be a modulator of various ion channels in gastrointestinal smooth muscle cells. nih.gov Its interaction with voltage-gated sodium and calcium channels contributes to its spasmolytic and local anesthetic-like effects, which can also play a role in reducing visceral pain perception.

Animal models of post-infectious IBS, which often feature long-term visceral hypersensitivity, have shown that trimebutine can effectively attenuate this heightened sensitivity. nih.gov Similarly, in models where stress is used to induce visceral hyperalgesia, trimebutine has been shown to have a normalizing effect on pain responses. nih.gov

The following table summarizes findings from animal models investigating the effect of trimebutine on visceral sensitivity.

| Animal Model | Key Findings |

| Post-Infectious Irritable Bowel Syndrome (IBS) | Trimebutine effectively reduces colonic hyperreactivity and visceral hyperalgesia. nih.gov |

| Stress-Induced Visceral Hypersensitivity | Trimebutine demonstrates efficacy in modulating stress-related alterations of visceral sensation. nih.gov |

| General Visceral Nociception Models (Colorectal Distension) | Trimebutine decreases reflexes induced by gut distension, indicating a modulation of visceral sensitivity. nih.gov |

Note: The studies cited utilized various forms of trimebutine (e.g., maleate salt). Quantitative data from these studies, such as specific AWR scores at different dosages, are not compiled here but form the basis of the reported efficacy.

Deuterium Isotope Effects in Trimebutine Research: Theoretical and Practical Considerations

Principles of Kinetic Isotope Effects and Their Application to Drug Metabolism

The kinetic isotope effect (KIE) is a phenomenon where molecules containing heavier isotopes react at different rates than their non-isotopically labeled counterparts. nih.gov This effect arises from the difference in zero-point vibrational energies between bonds involving lighter and heavier isotopes. A bond to a heavier isotope, such as a carbon-deuterium (C-D) bond, has a lower zero-point energy than the corresponding carbon-hydrogen (C-H) bond, making it more stable and requiring more energy to break. nih.gov

In drug metabolism, many enzymatic reactions, particularly those catalyzed by cytochrome P450 (CYP) enzymes, involve the cleavage of C-H bonds as a rate-determining step. nih.govnih.gov The substitution of hydrogen with deuterium (B1214612) at a metabolic "hotspot" can therefore slow down the rate of metabolism. nih.gov This is known as a primary KIE and its magnitude (expressed as the ratio of the reaction rates, kH/kD) provides evidence that the C-H bond cleavage is at least partially rate-limiting. nih.gov The first reported use of KIE in drug metabolism research dates back to 1961 with studies on the N-demethylation of morphine. nih.gov Since then, deuteration has been increasingly explored as a strategy to enhance the pharmacokinetic properties of drugs. nih.gov

Observed Deuterium Isotope Effects on Trimebutine (B1183) Metabolic Clearance

While specific studies on the metabolic clearance of "Trimebutine-d3 (hydrochloride)" are not extensively available in the public domain, valuable insights can be drawn from research on deuterated metabolites of Trimebutine. A pivotal study investigated the metabolic pathways of Trimebutine by co-administering Trimebutine maleate (B1232345) (I) and a deuterium-labeled version of its hydrolyzed metabolite, 2-dimethylamino-2-phenylbutanol-d3 (II-d3), to dogs and rats. nih.gov

The major metabolic pathways for Trimebutine are N-demethylation and ester hydrolysis. In this study, the metabolic fate of the deuterated alcohol metabolite (II-d3) was compared to the non-deuterated equivalent derived from the parent drug (I). The findings revealed significant species-dependent differences in the metabolism of the deuterated compound. nih.gov

In dogs , the metabolism of the deuterated alcohol (II-d3) was dominated by conjugation, with very little N-demethylation observed. Conversely, the non-deuterated parent drug (I) was preferentially metabolized through N-demethylation, followed by ester hydrolysis and then conjugation. nih.gov This suggests that in dogs, the subsequent N-demethylation of the alcohol metabolite is a slower process that is significantly impacted by deuterium substitution, leading to a shift towards the conjugation pathway.

In rats , a significant portion of the parent drug (I) was found to undergo ester hydrolysis before N-demethylation. nih.gov In vitro experiments using liver microsomes from both species indicated that rats have higher ester-hydrolyzing and N-demethylating activities, while dogs exhibit higher conjugating activity. nih.gov

These findings are summarized in the table below:

| Species | Compound Administered | Predominant Metabolic Pathway |

| Dog | Trimebutine maleate (I) | N-demethylation > Ester Hydrolysis > Conjugation |

| 2-dimethylamino-2-phenylbutanol-d3 (II-d3) | Conjugation >> N-demethylation | |

| Rat | Trimebutine maleate (I) | Ester Hydrolysis and N-demethylation |

This table is based on data from the study by Miura et al. (1989). nih.gov

While this study does not directly measure the KIE on the initial N-demethylation of Trimebutine-d3, it clearly demonstrates that deuterium substitution can significantly alter the metabolic profile of a Trimebutine-related compound. The observed shift away from N-demethylation in the deuterated metabolite in dogs is indicative of a significant deuterium isotope effect on this specific metabolic step.

Implications of Isotope Effects for Understanding Rate-Determining Steps in Biotransformation

The study on the deuterated Trimebutine metabolite suggests that for the alcohol metabolite in dogs, N-demethylation is a slower process than conjugation. The pronounced shift in the metabolic pathway of the deuterated alcohol towards conjugation strongly implies that the C-D bond cleavage required for N-demethylation has become the rate-limiting step for this particular pathway. nih.gov

Methodological Advancements in Measuring and Interpreting Deuterium Isotope Effects

The study of deuterium isotope effects relies on sophisticated analytical techniques to accurately measure the concentrations of both the deuterated and non-deuterated compounds and their metabolites. In the pivotal study on the deuterated Trimebutine metabolite, gas chromatography-mass spectrometry (GC-MS) was employed to determine the composition of the urinary metabolites. nih.gov GC-MS is a powerful technique that separates compounds based on their volatility and then detects them based on their mass-to-charge ratio, allowing for the clear differentiation of deuterated and non-deuterated molecules. nih.gov

More recent advancements in analytical methodology have further enhanced the precision and scope of KIE studies. These include:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique has become the gold standard for quantitative bioanalysis in drug metabolism studies due to its high sensitivity, selectivity, and applicability to a wide range of compounds.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can be invaluable for identifying unknown metabolites and for distinguishing between compounds with very similar masses.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to determine the specific site of deuterium incorporation within a molecule, which is crucial for interpreting the observed isotope effects. nih.gov

The interpretation of KIE data also requires careful consideration of the experimental design. In vivo studies, such as the one conducted with the deuterated Trimebutine metabolite, provide a more holistic picture of how isotope effects influence the drug's fate in a complex biological system. nih.gov In vitro experiments using liver microsomes or recombinant enzymes can help to pinpoint the specific enzymes responsible for the observed metabolic pathways and to quantify the intrinsic KIE for a particular enzymatic reaction. nih.govnih.gov

Advanced Research Directions and Applications of Trimebutine D3 Hydrochloride

Utilization in Quantitative Systems Pharmacology (QSP) Model Development

Quantitative Systems Pharmacology (QSP) represents a sophisticated modeling approach that integrates data from various biological scales to predict the effects of a drug on the human body. The development of robust QSP models heavily relies on precise pharmacokinetic (PK) and pharmacodynamic (PD) data. Trimebutine-d3 (hydrochloride), as a deuterated analog of trimebutine (B1183), is a valuable tool in generating such high-quality data.

The primary advantage of using Trimebutine-d3 (hydrochloride) in this context is its utility as a stable isotope tracer. In "cocktail" studies, where both the deuterated and non-deuterated forms of the drug are administered, researchers can accurately differentiate and quantify the parent drug and its metabolites. This allows for a more precise characterization of its absorption, distribution, metabolism, and excretion (ADME) profile. This detailed understanding is critical for building the PK component of a QSP model.

Furthermore, the known mechanism of action of trimebutine, which involves interaction with opioid receptors and modulation of ion channels, provides a solid foundation for the PD component of a QSP model for gastrointestinal motility. By using Trimebutine-d3 (hydrochloride) to meticulously track the drug's concentration at the site of action and correlate it with physiological responses, researchers can develop and validate a QSP model that can simulate the drug's effect on complex biological systems.

Integration with Proteomics and Metabolomics for Comprehensive Mechanistic Insights

The fields of proteomics and metabolomics, which involve the large-scale study of proteins and metabolites, respectively, are powerful tools for elucidating the comprehensive mechanism of action of a drug. Stable isotope labeling is a cornerstone of these disciplines, and Trimebutine-d3 (hydrochloride) is ideally suited for such applications.

In proteomics, techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) allow for the quantitative comparison of protein abundance between different cell populations. While not a direct application of a labeled drug, the principle of using stable isotopes is central. More directly, Trimebutine-d3 (hydrochloride) can be used to trace its metabolic fate and identify protein targets. By tracking the deuterated compound within cells, researchers can identify which proteins it binds to and how it influences their expression and post-translational modifications.

Similarly, in metabolomics, Trimebutine-d3 (hydrochloride) can be used as a tracer to map its metabolic pathways and understand its impact on the cellular metabolome. Mass spectrometry is a key analytical technique that can distinguish between the deuterated compound and its non-deuterated counterparts, allowing for precise quantification and identification of metabolites. This approach was highlighted in a study that led to the discovery of a novel trimebutine metabolite, N-desmethyltrimebutine glucuronide, underscoring the power of these techniques in drug metabolism research. acs.org

Exploring Novel Research Applications Beyond Gastrointestinal Motility (e.g., Glioma Research)

Recent research has unveiled a potential new application for trimebutine, the non-deuterated parent compound of Trimebutine-d3 (hydrochloride), in the field of oncology, specifically in the treatment of glioma, a common and aggressive type of brain tumor. acs.org A significant study demonstrated that trimebutine can inhibit the proliferation and migration of glioma cells and induce apoptosis (programmed cell death). acs.orgscirp.org

The mechanism behind this anti-cancer effect was found to be the inhibition of the AKT and ERK signaling pathways, which are crucial for cell growth and survival. acs.orgscirp.orgresearchgate.net The study showed that trimebutine treatment led to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. acs.orgscirp.org Furthermore, the in-vivo part of the study, using a mouse xenograft model, confirmed that trimebutine significantly suppressed tumor growth. acs.orgscirp.org

While this pivotal study used the non-deuterated form of trimebutine, the use of Trimebutine-d3 (hydrochloride) in follow-up research would be invaluable. The deuterated compound would allow for more precise pharmacokinetic studies to determine its ability to cross the blood-brain barrier and to quantify its concentration within tumor tissue. This would be critical for optimizing potential therapeutic strategies for glioma.

Future Prospects for Deuterated Compounds in Drug Discovery Research

The strategic replacement of hydrogen with deuterium (B1214612) in drug molecules, known as deuteration, is a rapidly evolving area in drug discovery and development. This modification can significantly alter a drug's metabolic profile, often leading to an improved pharmacokinetic and/or toxicity profile. uniupo.itnih.govnih.gov

The primary advantage of deuteration lies in the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to metabolic cleavage. This can slow down the rate of drug metabolism, leading to a longer half-life, reduced dosing frequency, and potentially lower toxicity by minimizing the formation of reactive metabolites. uniupo.itneulandlabs.com

This strategy has already borne fruit with the FDA approval of deuterated drugs like Austedo® (deutetrabenazine) and Sotyktu™ (deucravacitinib). researchgate.netwikipedia.org Deutetrabenazine, a treatment for chorea associated with Huntington's disease, demonstrated a more favorable pharmacokinetic profile compared to its non-deuterated counterpart. acs.orgscirp.org Deucravacitinib, for the treatment of plaque psoriasis, is another example of a successfully developed deuterated drug. researchgate.net

The future of deuterated compounds in drug discovery looks promising, with numerous candidates in clinical trials for a range of conditions, including neurological disorders, cancer, and metabolic diseases. dovepress.comnih.govclearsynthdiscovery.com However, challenges remain. The success of deuteration is not always predictable and depends on the specific drug and its metabolic pathways. tandfonline.com Despite these hurdles, the targeted use of deuteration offers a powerful tool to enhance the properties of existing and novel therapeutics, with the potential to deliver safer and more effective treatments for a wide array of diseases. nih.govneulandlabs.comsciencecoalition.orgneulandlabs.comyoutube.com

Q & A

Q. How can factorial design improve formulation development for Trimebutine-d3 (hydrochloride) in preclinical models?

- Methodological Answer : Apply a 2³ factorial design to optimize variables such as particle size (via jet milling), excipient ratio (e.g., lactose monohydrate vs. mannitol), and dissolution enhancers (e.g., sodium lauryl sulfate). Response surface methodology (RSM) identifies interactions between variables, ensuring >85% dissolution within 30 minutes (per USP guidelines) .

Q. What statistical approaches are recommended for analyzing batch-to-batch variability in deuterium content during GMP-compliant synthesis?

- Methodological Answer : Implement multivariate analysis (e.g., PCA or PLS regression) to correlate process parameters (e.g., reaction time, solvent purity) with deuterium content variability. Control charts (X-bar and R charts) monitor isotopic stability across batches, with acceptance criteria set at ±1.5% deviation .

Data Analysis and Validation

Q. How should researchers validate deuterium retention in Trimebutine-d3 (hydrochloride) under accelerated stability testing conditions?

- Methodological Answer : Conduct forced degradation studies (40°C/75% RH for 6 months) with periodic sampling. Analyze deuterium loss via IRMS and correlate with impurity formation (e.g., protiated analogs) using LC-HRMS. Stability-indicating methods must demonstrate specificity for deuterated vs. non-deuterated species .

Q. What computational tools are effective for predicting metabolic pathways of Trimebutine-d3 (hydrochloride) in silico?

- Methodological Answer : Use software like MetaSite or Schrödinger’s ADMET Predictor to model deuteration effects on metabolic hotspots. Molecular docking simulations (e.g., AutoDock Vina) assess binding affinity changes to targets like muscarinic receptors. Cross-validate predictions with in vitro metabolite ID studies using human liver microsomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.